1-(1,3-benzodioxol-5-ylmethyl)-4-[2-(2-methoxyphenoxy)propanoyl]piperazine
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Overview
Description
Synthesis Analysis
The synthesis of related piperazine derivatives involves multiple steps, including the attachment of methoxyphenyl and benzodioxolyl groups to the piperazine backbone. This process typically requires precise conditions to ensure the correct formation of the target compound. Studies have described the synthesis of analogous compounds, focusing on the relationship between structure and activity, particularly regarding their affinity for serotonin receptors and potential as central nervous system agents (Mokrosz et al., 1994).
Molecular Structure Analysis
The molecular structure of piperazine derivatives closely related to the compound has been elucidated through various analytical techniques, including crystallography and computational methods. These studies reveal the importance of the piperazine core and the attached groups in determining the molecule's overall geometry and its biological interactions (Kumara et al., 2017).
Chemical Reactions and Properties
Piperazine derivatives undergo a range of chemical reactions, influenced by their functional groups. The presence of methoxy and benzodioxolyl groups impacts the molecule's reactivity, particularly in terms of its interactions with biological targets. These chemical properties are critical in the compound's role as a central nervous system agent and its affinity towards serotonin receptors (Mokrosz et al., 1994).
Scientific Research Applications
Antimicrobial Activities
Research on piperazine derivatives, such as the study by Bektaş et al. (2010), has demonstrated that compounds with the piperazine moiety can possess significant antimicrobial activities against various microorganisms. These findings suggest that derivatives like "1-(1,3-benzodioxol-5-ylmethyl)-4-[2-(2-methoxyphenoxy)propanoyl]piperazine" may also have potential as antimicrobial agents, pending further investigation into their specific activities and efficacy (Bektaş et al., 2010).
Enzyme Inhibition
A study on the oxidative metabolism of a novel antidepressant, Lu AA21004, by Hvenegaard et al. (2012), highlights the role of piperazine derivatives in inhibiting specific enzymes, such as cytochrome P450 enzymes. This suggests that "1-(1,3-benzodioxol-5-ylmethyl)-4-[2-(2-methoxyphenoxy)propanoyl]piperazine" could have potential applications in drug metabolism studies, enzyme inhibition, and the development of therapeutic agents (Hvenegaard et al., 2012).
Dual Action Antidepressants
Orús et al. (2002) described piperazine derivatives with dual action at 5-HT1A serotonin receptors and serotonin transporter as a new class of antidepressants. This suggests that derivatives like "1-(1,3-benzodioxol-5-ylmethyl)-4-[2-(2-methoxyphenoxy)propanoyl]piperazine" could be explored for their potential effects on serotonin receptors and transporters, indicating a possible application in the development of antidepressant medications (Orús et al., 2002).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(2-methoxyphenoxy)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5/c1-16(29-20-6-4-3-5-18(20)26-2)22(25)24-11-9-23(10-12-24)14-17-7-8-19-21(13-17)28-15-27-19/h3-8,13,16H,9-12,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LURXBNYVSCGDQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)CC2=CC3=C(C=C2)OCO3)OC4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(2-methoxyphenoxy)propan-1-one |
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